Neotripterifordin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,2R,5R,6R,8S,11R,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one |
InChI |
InChI=1S/C20H30O3/c1-17-7-3-8-20(16(21)23-12-17)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15-,17+,18-,19+,20+/m1/s1 |
InChI Key |
WAZWEQYFSTXTHA-BHJGDWCPSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)C(=O)OC2 |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)C(=O)OC2 |
Synonyms |
neotripterifordin |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Biological Activities of Diterpene Lactones from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii Hook. f., a member of the Celastraceae family, has been a cornerstone of traditional Chinese medicine for centuries, employed in the treatment of autoimmune and inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus.[1][2][3] Modern phytochemical research has identified diterpenoids, particularly diterpene lactones with a triepoxide structure, as the primary compounds responsible for the plant's potent biological effects.[2][4] Among these, triptolide is the most extensively studied and recognized for its profound anti-inflammatory, immunosuppressive, and anticancer properties.[5][6][7]
This technical guide provides an in-depth analysis of the biological activities of diterpene lactones isolated from Tripterygium wilfordii. It summarizes quantitative data, details common experimental methodologies, and visualizes the key signaling pathways modulated by these compounds, serving as a comprehensive resource for professionals in the field of drug discovery and development.
Key Diterpene Lactones and Their Biological Activities
The pharmacological effects of Tripterygium wilfordii extracts are largely attributed to a range of diterpene lactones.[6] While triptolide is the most abundant and active, other related compounds such as tripdiolide, triptonide, and wilforlide A also contribute significantly to the plant's therapeutic profile.[6][8][9]
Anti-inflammatory Activity
Diterpene lactones from T. wilfordii are potent inhibitors of inflammatory processes. Triptolide, at nanomolar concentrations, effectively suppresses the production of numerous pro-inflammatory mediators.[5][10] It has been shown to inhibit key inflammation-related cytokines in LPS-activated macrophages, including TNF-α, IL-1β, and IL-6, at concentrations between 5–40 ng/ml.[10] Furthermore, triptolide attenuates the expression of pro-inflammatory chemokines such as CCL-1, 2, 5, 7, and 12 at concentrations as low as 10–50 nM.[10][11] This broad-spectrum activity extends to inhibiting the production of matrix metalloproteinases (MMPs) in chondrocytes and fibroblast-like synoviocytes, which is crucial in preventing cartilage destruction in arthritis.[10] Wilforlide A has also demonstrated anti-inflammatory effects, specifically by inhibiting the polarization of macrophages towards the pro-inflammatory M1 phenotype.[9]
Immunosuppressive Activity
The immunosuppressive effects of these compounds are a primary reason for their use in treating autoimmune diseases.[4] Triptolide is known to inhibit the activation of T-cells and the transcription of interleukin-2 (IL-2), a critical cytokine for lymphocyte proliferation.[4] The therapeutic index for the immunosuppressive action of several diterpene lactones has been evaluated, with compounds like triptolidenol (T9) and tripchlorolide (T4) showing high therapeutic indices, indicating a favorable balance between efficacy and toxicity for this specific activity.[8] This potent immunosuppression is achieved by targeting multiple pathways that regulate immune cell function and cytokine production.[12][13]
Anticancer and Cytotoxic Activity
A significant body of research has focused on the anticancer properties of T. wilfordii diterpenoids.[2][14] Triptolide exhibits potent, broad-spectrum antitumor effects by inducing apoptosis, inhibiting cell proliferation, and preventing tumor metastasis across various cancer cell lines.[12][14] It has been shown to inhibit the proliferation of human pancreatic cancer cells in a concentration- and time-dependent manner.[14] Other diterpenoids, including tripdiolide, have also demonstrated significant cytotoxic effects.[15][16] The α,β-unsaturated lactone ring is considered a key pharmacophore for the antitumor activity of these compounds.[2]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for the biological activities of various diterpene lactones from Tripterygium wilfordii.
Table 1: In Vitro Anti-inflammatory and Immunosuppressive Activity
| Compound | Assay/Cell Type | Target/Effect | Effective Concentration / IC₅₀ | Reference(s) |
|---|---|---|---|---|
| Triptolide | LPS-activated Macrophages | Inhibition of TNF-α, IL-1β, IL-6 | 5–40 ng/mL | [10] |
| Triptolide | LPS-activated Macrophages | Inhibition of Chemokines (CCL2, CCL7, etc.) | 10–50 nM | [10][11] |
| Triptolide | IL-1α-induced FLS | Suppression of proMMP1 and 3 | 28–140 nM | [10] |
| Triptolide | PMA-stimulated Human Bronchial Epithelial Cells | Inhibition of IL-6 and IL-8 | ~20–50 ng/mL (IC₅₀) | [1] |
| Triptolide | Human Monocytes | Inhibition of G-CSF | 1–30 nM | [5] |
| Wilforlide A | LPS/IFN-γ stimulated THP-1 Macrophages | Inhibition of M1 Polarization | Not specified | [9] |
| Compound 5 (Lignan) | LPS-stimulated RAW 264.7 Macrophages | Inhibition of IL-6 Production | 0.77 µM (IC₅₀) |[17] |
Table 2: In Vivo Anti-inflammatory and Immunosuppressive Activity
| Compound | Animal Model | Effect | ED₅₀ | Therapeutic Index (TI) | Reference(s) |
|---|---|---|---|---|---|
| Triptolide (T10) | Croton oil-induced ear swelling (mouse) | Anti-inflammatory | 0.11 mg/kg | 17.0 | [8] |
| Triptolide (T10) | Hemolysin-antibody formation (mouse) | Immunosuppressive | 0.14 mg/kg | 13.7 | [8] |
| Tripchlorolide (T4) | Croton oil-induced ear swelling (mouse) | Anti-inflammatory | 0.09 mg/kg | 9.0 | [8] |
| Tripchlorolide (T4) | Hemolysin-antibody formation (mouse) | Immunosuppressive | 0.05 mg/kg | 16.7 | [8] |
| Triptonide (T7) | Croton oil-induced ear swelling (mouse) | Anti-inflammatory | 0.18 mg/kg | 5.9 | [8] |
| Triptonide (T7) | Hemolysin-antibody formation (mouse) | Immunosuppressive | 0.14 mg/kg | 7.5 | [8] |
| Tripdiolide (T8) | Croton oil-induced ear swelling (mouse) | Anti-inflammatory | 0.16 mg/kg | 7.3 | [8] |
| Tripdiolide (T8) | Hemolysin-antibody formation (mouse) | Immunosuppressive | 0.13 mg/kg | 8.8 | [8] |
| Triptolidenol (T9) | Croton oil-induced ear swelling (mouse) | Anti-inflammatory | 0.20 mg/kg | 9.6 | [8] |
| Triptolidenol (T9) | Hemolysin-antibody formation (mouse) | Immunosuppressive | 0.06 mg/kg | 30.7 |[8] |
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line(s) | GI₅₀ / IC₅₀ | Reference(s) |
|---|---|---|---|
| Triptolide | A549, DU145, KB, KBvin, MDA-MB-231 | 0.0012–0.1306 µM (IC₅₀) | [16] |
| 2-epitripdiolide | A549, DU145, KB, KBvin, MDA-MB-231 | 0.0012–0.1306 µM (IC₅₀) | [16] |
| Tripterfrielanon A | HeLa | 8.5 µg/mL (IC₅₀) | [18] |
| Tripterfrielanon B | HeLa | 25 µg/mL (IC₅₀) |[18] |
Mechanisms of Action & Signaling Pathways
The pleiotropic effects of diterpene lactones stem from their ability to modulate multiple critical cellular signaling pathways.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. Triptolide is a potent inhibitor of this pathway.[4][19] It has been shown to block the transcriptional activation of NF-κB, although it may not affect the degradation of its inhibitor, IκBα, or the DNA-binding activity of NF-κB itself.[4][11] This suggests a unique mechanism of action that occurs at a nuclear step after NF-κB has already bound to DNA.[4] By suppressing NF-κB, triptolide effectively downregulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]
Caption: Triptolide inhibits the NF-κB signaling pathway at the level of transcriptional activation.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes the p38, JNK, and ERK cascades, is another critical target.[19] Triptolide has been found to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like LPS.[19] By suppressing the MAPK pathway, triptolide can reduce the expression of inflammatory mediators and prevent apoptosis in certain cell types, contributing to its therapeutic effects in diseases like membranous nephropathy.[19]
Caption: Triptolide suppresses the MAPK pathway by inhibiting the phosphorylation of p38, JNK, and ERK.
Induction of Apoptosis in Cancer Cells
Triptolide's anticancer effect is largely mediated by its ability to induce apoptosis.[14] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Mechanistically, triptolide has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax.[14] This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases, such as caspase-3 and caspase-9, ultimately leading to programmed cell death.[14]
Caption: Triptolide induces apoptosis by modulating Bcl-2 family proteins and activating caspases.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the biological activity of diterpene lactones.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.[20]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, RAW 264.7, or other relevant cell lines) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the diterpene lactone (e.g., triptolide) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ or GI₅₀ value using non-linear regression analysis.
-
Quantification of Cytokine Production (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Principle: A sandwich ELISA uses two antibodies that bind to different epitopes on the target cytokine. One antibody is coated onto the plate, and the other is linked to an enzyme. The amount of enzyme-linked antibody that binds is proportional to the amount of cytokine present, which is quantified by measuring the enzymatic conversion of a substrate to a colored product.
-
Methodology:
-
Sample Collection: Culture cells (e.g., macrophages or peripheral blood mononuclear cells) and treat them with a stimulus (e.g., LPS) in the presence or absence of the diterpene lactone for a specified time. Collect the cell culture supernatant.
-
Assay Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated wells of a 96-well plate.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding the enzyme's substrate (e.g., TMB).
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the relative levels of specific proteins, such as total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK.[21]
-
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with antibodies specific to the target protein.
-
Methodology:
-
Protein Extraction: Treat cells as required, then wash with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p38) overnight at 4°C. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the levels of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Caption: A typical workflow for evaluating the in vitro biological activity of diterpene lactones.
Conclusion and Future Perspectives
Diterpene lactones from Tripterygium wilfordii, particularly triptolide, are exceptionally potent natural products with well-documented anti-inflammatory, immunosuppressive, and anticancer activities. Their mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways like NF-κB and MAPK and the induction of apoptosis. The quantitative data clearly demonstrate their efficacy at nanomolar to low micromolar concentrations.
Despite their therapeutic promise, the clinical application of these compounds has been hampered by significant toxicity, including hepatotoxicity and reproductive toxicity.[22][23][24] Therefore, future research must focus on strategies to mitigate these adverse effects. The development of novel drug delivery systems, such as solid lipid nanoparticles, has shown promise in enhancing anti-inflammatory activity while reducing toxicity.[22] Furthermore, the synthesis of derivatives and analogs of these natural products aims to create compounds with an improved therapeutic index.[7] A deeper understanding of the structure-activity relationships and the precise molecular targets will be crucial for harnessing the full therapeutic potential of these remarkable diterpene lactones.[2]
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and immunosuppressive compounds from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 8. [Screening of active anti-inflammatory, immunosuppressive and antifertility components of Tripterygium wilfordii. III. A comparison of the antiinflammatory and immunosuppressive activities of 7 diterpene lactone epoxide compounds in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 13. Immunosuppressive diterpenoids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Diterpenoids and lignans from the stems of Tripterygium wilfordii and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Triterpenes from Tripterygium wilfordii Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 20. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The research on the anti-inflammatory activity and hepatotoxicity of triptolide-loaded solid lipid nanoparticle [hero.epa.gov]
- 23. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [Overview of reproductive toxicity studies on Tripterygium wilfordii in recent 40 years] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-HIV Activity of Neotripterifordin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotripterifordin, a kaurane-type diterpene lactone isolated from the roots of Tripterygium wilfordii, has demonstrated potent in vitro activity against the Human Immunodeficiency Virus (HIV). This technical guide synthesizes the available scientific data on this compound, focusing on its anti-HIV efficacy, and putative mechanism of action. Due to the limited availability of the full-text primary research article, this guide provides a comprehensive overview based on publicly accessible data and outlines the current gaps in our understanding of this compound's antiviral properties.
Quantitative Data on Anti-HIV Activity
The primary report on the anti-HIV activity of this compound established its efficacy in a lymphocyte cell line. The key quantitative data are summarized in the table below.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| EC50 | H9 Lymphocytes | HIV-1 | 25 nM | [1] |
| CC50 | H9 Lymphocytes | N/A | 3.125 µM (Calculated) | [1] |
| Therapeutic Index (TI) | H9 Lymphocytes | HIV-1 | 125 | [1] |
EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability. This value was calculated from the reported EC50 and Therapeutic Index (TI = CC50/EC50). Therapeutic Index (TI): A measure of the selectivity of the compound, indicating a favorable window between its antiviral activity and cellular toxicity.
Experimental Protocols
Detailed experimental protocols from the original study by Chen et al. (1995) are not publicly available in their entirety. However, based on standard virological assays of that period, the following methodologies were likely employed.
Anti-HIV Activity Assay (Presumed)
The anti-HIV activity, yielding the EC50 value, was likely determined using a p24 antigen capture assay. The general workflow for such an assay is as follows:
Methodology:
-
Cell Preparation: H9 human T-lymphocyte cells would be cultured under standard conditions.
-
Viral Infection: The H9 cells would be infected with a known titer of an HIV-1 laboratory strain.
-
Compound Treatment: Immediately after infection, the cells would be treated with serial dilutions of this compound. A control group with no treatment would also be included.
-
Incubation: The treated and control cells would be incubated for a period of time (e.g., 7 days) to allow for viral replication.
-
p24 Antigen Quantification: At the end of the incubation period, the cell culture supernatant would be collected, and the level of HIV-1 p24 capsid protein, a marker of viral replication, would be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
EC50 Determination: The p24 antigen levels in the treated samples would be compared to the untreated control, and the EC50 value would be calculated as the concentration of this compound that resulted in a 50% reduction in p24 antigen production.
Cytotoxicity Assay (Presumed)
The cytotoxicity of this compound, leading to the CC50 value, was likely assessed using a colorimetric assay such as the MTT or XTT assay. The general workflow is depicted below.
Methodology:
-
Cell Seeding: H9 cells would be seeded in a 96-well plate at a predetermined density.
-
Compound Treatment: The cells would be treated with serial dilutions of this compound. A control group with no treatment would be included.
-
Incubation: The plate would be incubated for the same duration as the anti-HIV activity assay.
-
Metabolic Assay: A metabolic reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), would be added to the wells. Viable cells with active metabolism convert these tetrazolium salts into a colored formazan product.
-
Absorbance Reading: The absorbance of the formazan product would be measured using a spectrophotometer.
-
CC50 Determination: The absorbance values of the treated wells would be compared to the untreated control wells to determine the percentage of cell viability. The CC50 would be calculated as the concentration of this compound that resulted in a 50% reduction in cell viability.
Mechanism of Action
The precise mechanism of action of this compound against HIV-1 has not been experimentally elucidated in the available literature. However, a computational docking study has suggested a potential interaction with the HIV-1 reverse transcriptase (RT).
Putative Inhibition of HIV-1 Reverse Transcriptase
A molecular docking study investigated the binding of this compound and its derivatives to the non-nucleoside binding pocket of HIV-1 RT. The results of this computational analysis suggest that this compound can dock into this pocket in a manner similar to known non-nucleoside reverse transcriptase inhibitors (NNRTIs). This suggests that this compound may act as an NNRTI, allosterically inhibiting the enzymatic activity of reverse transcriptase, which is crucial for the conversion of the viral RNA genome into DNA.
It is critical to emphasize that this proposed mechanism is based on computational modeling and awaits experimental validation. To date, no in vitro enzymatic assays have been published to confirm the direct inhibition of HIV-1 RT by this compound or to determine an IC50 value for this interaction.
The following diagram illustrates the logical relationship of this proposed mechanism.
Signaling Pathways
Currently, there is no published research detailing the effects of this compound on any specific host cell signaling pathways in the context of HIV-1 infection. Further investigation is required to determine if the antiviral activity of this compound involves modulation of cellular signaling cascades that are pertinent to HIV replication or the host immune response.
Conclusion and Future Directions
This compound is a potent in vitro inhibitor of HIV-1 replication with a promising therapeutic index. The available data strongly suggest its potential as a lead compound for the development of new anti-HIV agents. However, significant gaps in our knowledge remain. Future research should prioritize:
-
Experimental Validation of the Mechanism of Action: In vitro enzymatic assays are crucial to confirm whether this compound directly inhibits HIV-1 reverse transcriptase and to determine its IC50 value. Further studies should also investigate its potential effects on other stages of the HIV life cycle, including entry, integration, and protease activity.
-
Elucidation of Host Cell Interactions: Research into the effects of this compound on host cell signaling pathways could reveal novel antiviral mechanisms and provide a more complete understanding of its biological activity.
-
In Vivo Efficacy and Pharmacokinetics: Should in vitro studies continue to yield positive results, the evaluation of this compound's efficacy, safety, and pharmacokinetic profile in animal models will be a critical next step.
The information presented in this guide is based on the limited publicly available scientific literature. Access to the full primary research is necessary for a more detailed and conclusive understanding of the in vitro anti-HIV activity of this compound.
References
Cellular Pathways Modulated by Bioactive Compounds from Tripterygium wilfordii: A Technical Guide for Researchers
Disclaimer: Direct research on the specific cellular pathways affected by Neotripterifordin is limited. This document provides a comprehensive overview of the pathways modulated by extracts and other well-studied bioactive compounds from Tripterygium wilfordii, the plant from which this compound is isolated. These findings offer potential insights into the likely mechanisms of action of this compound.
This compound, a kaurane-type diterpene lactone isolated from the medicinal plant Tripterygium wilfordii, has demonstrated potent anti-HIV activity.[1] While its precise molecular mechanisms are not extensively characterized, the broader family of compounds from Tripterygium wilfordii, including triptolide and celastrol, have been shown to exert significant anti-inflammatory, immunosuppressive, and anti-cancer effects through the modulation of key cellular signaling pathways.[2][3][4] This guide details these pathways, providing researchers and drug development professionals with a technical foundation for understanding the potential therapeutic actions of this compound and related compounds.
Anti-HIV Activity of this compound
This compound has been identified as a potent inhibitor of HIV-1 replication. Quantitative data from initial studies are summarized below.
| Compound | Metric | Value | Cell Line | Reference |
| This compound | EC50 | 25 nM | H9 Lymphocytes | [1] |
| This compound | TI | 125 | H9 Lymphocytes | [1] |
EC50: Half maximal effective concentration. TI: Therapeutic Index.
Core Cellular Signaling Pathways Affected by Tripterygium wilfordii Compounds
Extensive research on extracts and purified compounds from Tripterygium wilfordii has elucidated their impact on several critical signaling cascades involved in inflammation, immune response, and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[5] Bioactive compounds from Tripterygium wilfordii are potent inhibitors of this pathway.[2][6][7] Inhibition is primarily achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8][9] This blockade prevents the translocation of the active NF-κB dimer (typically p65/p50) to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[5][8]
Caption: Inhibition of the NF-κB signaling pathway by Tripterygium wilfordii compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2 and p38, are crucial for regulating a wide range of cellular processes such as inflammation, proliferation, and apoptosis.[10][11] Glycosides from Tripterygium wilfordii (TWG) have been shown to influence both the ERK1/2 and p38 MAPK pathways.[12] Specifically, these compounds can modulate the phosphorylation status of key kinases in these cascades, leading to downstream effects on gene expression.[12] For example, the upregulation of the anti-inflammatory cytokine IL-37 by TWG has been linked to the activation of the ERK1/2 and p38 MAPK pathways.[12]
Caption: Modulation of MAPK (p38 and ERK1/2) signaling pathways by Tripterygium wilfordii compounds.
Experimental Protocols
The following are generalized methodologies for key experiments used to investigate the effects of Tripterygium wilfordii compounds on the described signaling pathways.
Western Blotting for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of key signaling proteins like IκBα, p38, and ERK.
-
Cell Lysis: Treat cells with the compound of interest for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-IκBα, anti-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
ELISA is employed to measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Sample Incubation: Add standards and samples (cell culture supernatants or diluted serum) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Summary and Future Directions
The bioactive compounds found in Tripterygium wilfordii exert potent effects on fundamental cellular signaling pathways, primarily the NF-κB and MAPK cascades. This activity underlies their observed anti-inflammatory and immunomodulatory properties. While this compound's primary described activity is against HIV-1, its structural similarity to other compounds from the same plant suggests it may also modulate these inflammatory pathways.
Future research should focus on elucidating the specific molecular targets of this compound to determine if its mechanism of action aligns with that of other Tripterygium wilfordii compounds. Investigating its effects on the NF-κB and MAPK pathways in relevant cell models would be a critical step in understanding its full therapeutic potential beyond its anti-viral activity. Such studies will be invaluable for the development of novel therapeutics for a range of diseases, from viral infections to chronic inflammatory disorders.
References
- 1. Anti-AIDS agents--XIX. This compound, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and immunosuppressive compounds from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Tripterygium wilfordii Hook. F. and Its Extracts for Psoriasis: Efficacy and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TRIM67 Suppresses TNFalpha-Triggered NF-kB Activation by Competitively Binding Beta-TrCP to IkBa [frontiersin.org]
- 10. Simultaneous perturbation of the MAPK and the PI3K/mTOR pathways does not lead to increased radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Both Hypoxia-Inducible Factor 1 and MAPK Signaling Pathway Attenuate PI3K/AKT via Suppression of Reactive Oxygen Species in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tripterygium wilfordii Glycosides Upregulate the New Anti-Inflammatory Cytokine IL-37 through ERK1/2 and p38 MAPK Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Neotripterifordin from Stevioside: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical synthesis of Neotripterifordin, a potent anti-HIV agent, from the readily available natural sweetener, stevioside. The synthesis is based on the route reported by Kobayashi et al. in The Journal of Organic Chemistry (2018). [1][2][3]
This compound is a complex diterpenoid natural product that has garnered significant interest due to its potent inhibitory activity against HIV replication.[1][2] Its intricate molecular architecture presents a formidable synthetic challenge. However, a concise and efficient synthetic route starting from the inexpensive and abundant natural product, stevioside, makes this compound more accessible for further research and drug development endeavors.
This document outlines the key transformations, provides detailed experimental procedures, and presents quantitative data in a clear, tabular format to facilitate reproducibility. Additionally, diagrams illustrating the synthetic workflow and the mechanism of action of this compound are included to provide a comprehensive overview for researchers in the fields of organic synthesis, medicinal chemistry, and virology.
Quantitative Data Summary
The following tables summarize the key quantitative data for the multi-step synthesis of this compound from stevioside.
Table 1: Summary of Reaction Yields for the Synthesis of this compound
| Step | Intermediate | Product | Reagents | Yield (%) |
| 1 | Stevioside | Steviol | NaIO₄, KOH | 40-43 (over 2 steps) |
| 2 | Steviol | Steviol methyl ester | MeI, K₂CO₃ | 95 |
| 3 | Steviol methyl ester | ent-kaur-16-en-19-oic acid methyl ester | SOCl₂, PPh₃, Imidazole | 88 |
| 4 | ent-kaur-16-en-19-oic acid methyl ester | ent-kaur-16-en-19-ol | LiAlH₄ | 99 |
| 5 | ent-kaur-16-en-19-ol | ent-kaur-16-en-19,20-olide | PhI(OAc)₂, I₂, hv | 55 |
| 6 | ent-kaur-16-en-19,20-olide | Compound 15 | Jones reagent | 80 |
| 7 | Compound 15 | Compound 16 | LiAlH₄ | 92 |
| 8 | Compound 16 | Compound 17 | Ac₂O, Pyridine | 98 |
| 9 | Compound 17 | Compound 18 | m-CPBA | 75 |
| 10 | Compound 18 | This compound | TBAF | 91 |
Overall Yield: Approximately 3.8% over 11 steps.[3]
Experimental Protocols
The following protocols are adapted from the work of Kobayashi et al. and are intended for use by trained professionals in a suitably equipped laboratory.[3]
Step 1 & 2: Preparation of Steviol methyl ester from Stevioside
-
To a solution of commercial-grade stevioside (>80% purity) in a mixture of THF and water, add sodium periodate (NaIO₄) and stir at room temperature.
-
After completion of the reaction (monitored by TLC), add a solution of potassium hydroxide (KOH) and heat the mixture.
-
Cool the reaction mixture and carefully neutralize to approximately pH 6 by the sequential addition of acetic acid and a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude steviol.
-
Dissolve the crude steviol in acetone and add methyl iodide (MeI) and potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel to afford steviol methyl ester.
Step 3: Deoxygenation at C13 to yield ent-kaur-16-en-19-oic acid methyl ester
-
To a solution of steviol methyl ester in dichloromethane, add thionyl chloride (SOCl₂) at 0 °C and stir.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in toluene and add triphenylphosphine (PPh₃) and imidazole.
-
Heat the mixture and monitor the reaction by TLC.
-
After completion, cool the mixture, and purify by column chromatography to yield the product.
Step 4: Reduction of the methyl ester to ent-kaur-16-en-19-ol
-
To a solution of ent-kaur-16-en-19-oic acid methyl ester in anhydrous THF, add lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
-
Stir the mixture at room temperature.
-
Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Step 5: Lactonization to ent-kaur-16-en-19,20-olide
-
In a photoreactor, dissolve ent-kaur-16-en-19-ol in cyclohexane.
-
Add (diacetoxyiodo)benzene (PhI(OAc)₂) and iodine (I₂).
-
Irradiate the mixture with a high-pressure mercury lamp while stirring.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Steps 6-10: Conversion to this compound
The subsequent five steps involve oxidation, reduction, acetylation, epoxidation, and deprotection. The detailed procedures for these steps are as follows:
-
Oxidation: Treat ent-kaur-16-en-19,20-olide with Jones reagent in acetone to yield the corresponding ketone (15 ).
-
Reduction: Reduce the ketone (15 ) with LiAlH₄ in THF to give the alcohol (16 ).
-
Acetylation: Acetylate the alcohol (16 ) with acetic anhydride in pyridine to afford the acetate (17 ).
-
Epoxidation: Treat the acetate (17 ) with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to form the epoxide (18 ).
-
Deprotection: Finally, treat the epoxide (18 ) with tetrabutylammonium fluoride (TBAF) in THF to yield this compound. Purify the final product by HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound from stevioside.
Caption: Synthetic workflow for this compound.
Mechanism of Action: Inhibition of HIV-1 Replication
This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.
Caption: this compound inhibits HIV-1 reverse transcriptase.
References
Application Notes & Protocols for the Quantification of Neotripterifordin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotripterifordin is a kaurane-type diterpene lactone isolated from the medicinal plant Tripterygium wilfordii. It has demonstrated significant biological activity, including potent anti-HIV replication properties.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Chemical Information:
| Compound | Chemical Formula | Molar Mass |
| This compound | C₂₀H₃₀O₃ | 318.457 g·mol⁻¹ |
Principle
The quantification of this compound from various matrices, such as plant material, biological fluids (plasma, urine), or finished products, involves a multi-step process. This includes efficient extraction of the analyte, chromatographic separation from interfering substances, and subsequent detection and quantification. Due to its chemical structure as a diterpene lactone, this compound can be effectively separated using reversed-phase HPLC. For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Caption: General workflow for this compound quantification.
I. Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration is relatively high and the complexity is moderate.
A. Sample Preparation Protocol (from Tripterygium wilfordii roots)
-
Grinding: Air-dry the plant material at room temperature and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 25 mL of 80% methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Reconstitute the dried extract in 5 mL of 10% methanol.
-
Activate a C18 SPE cartridge (500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.
-
Elute this compound with 10 mL of 80% methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.
-
B. HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
C. Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 200 (r² > 0.999) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | Intra-day: < 2.0%, Inter-day: < 3.5% |
| Accuracy (Recovery %) | 97.5% - 103.2% |
| Stability (48h, RSD%) | < 2.5% |
II. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices like plasma for pharmacokinetic studies.
A. Sample Preparation Protocol (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar diterpene not present in the sample).
-
Vortex for 1 minute.
-
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Operating Conditions
| Parameter | Condition |
| Column | UPLC C18 column (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min: 30% B1-5 min: 30% - 95% B5-6 min: 95% B6-6.1 min: 95% - 30% B6.1-8 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Precursor Ion (m/z): 319.2 [M+H]⁺Product Ions (for quantification): To be determined by infusion of a standard solution. A hypothetical transition could be 319.2 -> 287.2 |
| Collision Energy | To be optimized based on the specific instrument and product ion. |
C. Method Validation Parameters (Hypothetical Data for Plasma)
| Parameter | Result |
| Linearity (ng/mL) | 0.5 - 500 (r² > 0.998) |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (RSD%) | Intra-day: < 5.0%, Inter-day: < 8.0% |
| Accuracy (Recovery %) | 95.0% - 105.0% |
| Matrix Effect (%) | 92% - 108% |
| Stability | Stable for 24h at room temp, 7 days at 4°C, and 30 days at -80°C. |
Signaling Pathway Visualization
While the direct signaling pathway of this compound is a subject of ongoing research, many diterpenoids from Tripterygium wilfordii are known to exert their anti-inflammatory and immunosuppressive effects by modulating key signaling pathways. A generalized representation of such a pathway is shown below.
Caption: Putative anti-inflammatory signaling pathway modulated by diterpenoids.
Disclaimer
The quantitative data presented in the tables are hypothetical and intended for illustrative purposes. These analytical methods should be fully validated in the user's laboratory to ensure accuracy and reliability for the intended application. The signaling pathway diagram is a generalized representation and may not fully encompass the specific molecular mechanisms of this compound.
References
Application Notes and Protocols for Neotripterifordin-Based Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotripterifordin, a kaurane-type diterpene lactone isolated from the medicinal plant Tripterygium wilfordii, has demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus (HIV).[1][2] This document provides detailed application notes and experimental protocols for researchers interested in evaluating the antiviral properties of this compound and similar compounds. The protocols outlined below are designed to be adaptable for screening against various viruses and for elucidating the compound's mechanism of action.
Quantitative Data Summary
The antiviral activity of this compound against HIV-1 has been quantified, providing key metrics for its efficacy and selectivity.
| Parameter | Virus | Cell Line | Value | Reference |
| EC50 | HIV-1 | H9 Lymphocytes | 25 nM | [1][2] |
| Therapeutic Index (TI) | HIV-1 | H9 Lymphocytes | 125 | [1][2] |
EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication. Therapeutic Index (TI): The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher TI indicates a more favorable safety profile.
Putative Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Computational docking studies strongly suggest that this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[3] It is proposed to bind to a hydrophobic pocket near the active site of the reverse transcriptase enzyme, thereby allosterically inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.
Experimental Protocols
The following protocols provide a framework for assessing the antiviral activity of this compound.
Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the concentration range of this compound that is non-toxic to the host cells, which is necessary for calculating the Therapeutic Index.
Materials:
-
Host cells (e.g., H9 lymphocytes, Vero cells, HepG2 cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for 48-72 hours (duration should match the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Serum-free culture medium
-
Overlay medium (e.g., 1.2% methylcellulose in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Wash the confluent cell monolayers with serum-free medium.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the viral inoculum and wash the cells with serum-free medium.
-
Add 2 mL of overlay medium containing various concentrations of this compound to each well. Include a virus-only control and a cell-only control.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50.
Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.
Materials:
-
Host cells in 24-well plates
-
Virus stock
-
This compound stock solution
-
Complete culture medium
-
Endpoint titration assay (e.g., TCID50 assay) materials
Protocol:
-
Infect host cells with the virus at a specific MOI (e.g., 0.1).
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing different concentrations of this compound.
-
Incubate for a full replication cycle (e.g., 24-48 hours).
-
Harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant using an endpoint titration method such as the TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control to determine the EC50.
HIV-1 p24 Antigen ELISA
This is a specific assay for quantifying HIV-1 replication by measuring the amount of the viral core protein p24 in the culture supernatant.
Materials:
-
HIV-1 infected cells (e.g., H9 or peripheral blood mononuclear cells - PBMCs)
-
This compound stock solution
-
Complete culture medium
-
Commercial HIV-1 p24 Antigen ELISA kit
Protocol:
-
Plate HIV-1 infected cells in a 24-well plate.
-
Add different concentrations of this compound to the wells.
-
Incubate for 3-7 days.
-
Collect the culture supernatant at various time points.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of p24 inhibition for each concentration and determine the EC50.
Disclaimer
These protocols are intended as a guide and may require optimization depending on the specific virus, cell line, and laboratory conditions. It is essential to include appropriate controls in all experiments to ensure the validity of the results. The proposed mechanism of action for this compound is based on computational studies and awaits further experimental validation.
References
- 1. Antiviral Evaluation of Dispirotripiperazines Against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Studies of Neotripterifordin in Animal Models
Application Notes and Protocols for Researchers
Introduction:
Neotripterifordin, a kaurane diterpene lactone isolated from the medicinal plant Tripterygium wilfordii, has demonstrated potent anti-HIV activity.[1][2] Given that other compounds from Tripterygium wilfordii and similar diterpene lactones exhibit significant anti-inflammatory, immunosuppressive, and anti-cancer properties, this compound represents a promising candidate for in vivo investigation in these therapeutic areas.[3][4][5][6][7] These application notes provide detailed protocols for the preclinical in vivo evaluation of this compound in animal models of cancer and inflammation, as well as essential pharmacokinetic and toxicology studies.
I. Anti-Inflammatory Activity Evaluation
A. Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and well-established method for screening acute anti-inflammatory activity.
Protocol:
-
Animal Model: Male Wistar rats (180-220 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping and Dosing:
-
Randomly divide animals into four groups (n=6-8 per group).
-
Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) orally.
-
This compound Groups: Administer this compound orally at three different doses (e.g., 10, 30, and 100 mg/kg). The exact doses should be determined by preliminary dose-ranging studies.
-
Positive Control: Administer a standard anti-inflammatory drug like Indomethacin (10 mg/kg, orally).
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 24 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect blood and paw tissue. Analyze serum and tissue homogenates for inflammatory markers such as TNF-α, IL-1β, and IL-6 using ELISA kits.
Quantitative Data Summary:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema | TNF-α (pg/mL) in Paw Tissue |
| Vehicle Control | - | Data | 0% | Data |
| This compound | 10 | Data | Data | Data |
| This compound | 30 | Data | Data | Data |
| This compound | 100 | Data | Data | Data |
| Indomethacin | 10 | Data | Data | Data |
B. Chronic Inflammation Model: Collagen-Induced Arthritis in Mice
This model mimics the pathology of human rheumatoid arthritis and is suitable for evaluating the therapeutic potential of this compound in autoimmune inflammatory conditions.
Protocol:
-
Animal Model: DBA/1 mice (male, 8-10 weeks old).
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant.
-
Administer 100 µg of the emulsion intradermally at the base of the tail.
-
Administer a booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant on day 21.
-
-
Grouping and Treatment:
-
Start treatment on day 21, after the booster injection, and continue for 21 days.
-
Vehicle Control: Administer vehicle orally daily.
-
This compound Groups: Administer this compound orally daily at three different doses (e.g., 10, 30, and 100 mg/kg).
-
Positive Control: Administer Methotrexate (2 mg/kg, intraperitoneally, once a week).
-
-
Clinical Assessment: Monitor the mice for signs of arthritis (paw swelling, erythema, and joint stiffness) and score them on a scale of 0-4 for each paw.
-
Histopathological Analysis: At the end of the study, euthanize the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Cytokine Analysis: Collect blood at the end of the study and measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-17) and anti-inflammatory cytokines (IL-10) using ELISA.
Quantitative Data Summary:
| Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Synovial Inflammation Score | Cartilage Erosion Score | Serum TNF-α (pg/mL) |
| Vehicle Control | - | Data | Data | Data | Data |
| This compound | 10 | Data | Data | Data | Data |
| This compound | 30 | Data | Data | Data | Data |
| This compound | 100 | Data | Data | Data | Data |
| Methotrexate | 2 | Data | Data | Data | Data |
II. Anti-Cancer Activity Evaluation
A. Xenograft Tumor Model in Nude Mice
This model is the standard for assessing the in vivo efficacy of a novel anti-cancer agent on human tumors.
Protocol:
-
Animal Model: Female BALB/c nude mice (athymic), 6-8 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Grouping and Treatment:
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Vehicle Control: Administer vehicle (e.g., saline with 5% DMSO and 10% Tween 80) intraperitoneally or orally daily.
-
This compound Groups: Administer this compound at three different doses (e.g., 5, 15, and 50 mg/kg) daily.
-
Positive Control: Administer a standard chemotherapeutic agent relevant to the chosen cell line (e.g., Paclitaxel for A549).
-
-
Tumor Growth Measurement: Measure tumor volume every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Tumor Analysis: Excise the tumors, weigh them, and perform immunohistochemical analysis for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Quantitative Data Summary:
| Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) | Change in Body Weight (%) |
| Vehicle Control | - | Data | 0% | Data | Data |
| This compound | 5 | Data | Data | Data | Data |
| This compound | 15 | Data | Data | Data | Data |
| This compound | 50 | Data | Data | Data | Data |
| Positive Control | Dose | Data | Data | Data | Data |
III. Pharmacokinetic (PK) and Toxicology Studies
A. Single-Dose Pharmacokinetic Study in Rats
This study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus of this compound (e.g., 2 mg/kg) in a suitable vehicle.
-
Oral (PO) Group: Administer a single oral gavage of this compound (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
PK Parameter Calculation: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). Calculate oral bioavailability (F%) by comparing the AUC of the oral and IV groups.
Quantitative Data Summary (Pharmacokinetic Parameters):
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | Data | Data |
| Tmax (h) | N/A | Data |
| AUC (0-inf) (ng*h/mL) | Data | Data |
| t1/2 (h) | Data | Data |
| CL (L/h/kg) | Data | N/A |
| Vd (L/kg) | Data | N/A |
| F (%) | N/A | Data |
B. Acute and Sub-chronic Toxicity Studies in Rodents
These studies are crucial to determine the safety profile of this compound.
Protocol:
-
Animal Model: Sprague-Dawley rats and ICR mice.
-
Acute Toxicity (Single Dose):
-
Administer single oral doses of this compound at escalating levels to different groups of animals.
-
Observe the animals for 14 days for signs of toxicity and mortality.
-
Determine the LD50 (lethal dose for 50% of the animals).
-
-
Sub-chronic Toxicity (Repeated Dose):
-
Administer this compound orally at three different dose levels daily for 28 or 90 days.
-
Include a vehicle control group.
-
Monitor clinical signs, body weight, and food/water consumption throughout the study.
-
Perform hematology, clinical chemistry, and urinalysis at the end of the study.
-
Conduct a full necropsy and histopathological examination of major organs.
-
Quantitative Data Summary (Sub-chronic Toxicity - Key Parameters):
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Hematology | ||||
| WBC (10^9/L) | Data | Data | Data | Data |
| RBC (10^12/L) | Data | Data | Data | Data |
| Hemoglobin (g/dL) | Data | Data | Data | Data |
| Clinical Chemistry | ||||
| ALT (U/L) | Data | Data | Data | Data |
| AST (U/L) | Data | Data | Data | Data |
| BUN (mg/dL) | Data | Data | Data | Data |
| Creatinine (mg/dL) | Data | Data | Data | Data |
| Organ Weights (g) | ||||
| Liver | Data | Data | Data | Data |
| Kidneys | Data | Data | Data | Data |
| Spleen | Data | Data | Data | Data |
IV. Signaling Pathway and Workflow Diagrams
Caption: General workflow for in vivo evaluation of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized modulation of PI3K/Akt/mTOR and apoptosis pathways.
References
- 1. Syntheses of (-)-Tripterifordin and (-)-Neotripterifordin from Stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-AIDS agents--XIX. This compound, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide, a diterpene lactone from Andrographis paniculata and its therapeutic promises in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Review about the Efficacy and Safety of Tripterygium wilfordii Hook.f. Preparations Used for the Management of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effects and mechanisms of Tripterygium wilfordii extracts in rheumatoid arthritis: a systematic review and meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Neotripterifordin Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotripterifordin, a diterpenoid isolated from the medicinal plant Tripterygium wilfordii, has garnered interest for its potential therapeutic properties. As a member of the diterpenoid family, which includes the well-studied compound triptolide, this compound is hypothesized to possess anti-cancer and anti-inflammatory activities. These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in relevant cell culture models. The protocols detailed below are based on established methodologies for assessing cytotoxicity, apoptosis, and anti-inflammatory effects, and can be adapted for the specific investigation of this compound.
Recommended Cell Culture Models
Given the shared origin with other bioactive compounds from Tripterygium wilfordii, the following cell lines are recommended as starting points for evaluating the efficacy of this compound.
Cancer Cell Lines:
-
Human Hepatocellular Carcinoma: HepG2, Hep3B
-
Human Lung Adenocarcinoma: A549
-
Human Breast Cancer: MCF-7
-
Human Ovarian Cancer: SKOV3 (and its cisplatin-resistant variant, SKOV3/DDP)
-
Human Acute Myeloid Leukemia: MV-4-11, THP-1
Inflammatory Cell Models:
-
Murine Macrophage: RAW 264.7
-
Human Keratinocyte: HaCaT
Data Presentation: Efficacy of Related Diterpenoids from Tripterygium wilfordii
The following tables summarize the cytotoxic and anti-inflammatory activities of triptolide, a structurally related diterpenoid, in various cell lines. These values can serve as a preliminary reference for designing dose-response experiments for this compound. It is crucial to experimentally determine the specific IC50 values for this compound.
Table 1: Cytotoxicity of Triptolide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 48h |
| MV-4-11 | Acute Myeloid Leukemia | ~10 |
| THP-1 | Acute Myeloid Leukemia | ~20 |
Data is illustrative and based on published findings for triptolide.
Table 2: Anti-Inflammatory Activity of Triptolide
| Cell Line | Inflammatory Stimulus | Measured Marker | Effective Concentration |
| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Inhibition observed at nM concentrations |
Data is illustrative and based on published findings for triptolide.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Nitric Oxide (NO) Production using Griess Assay
This colorimetric assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant of macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for assessing this compound efficacy.
Caption: Hypothesized apoptotic pathways modulated by this compound.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Application Notes and Protocols for Measuring the Cytotoxicity of Neotripterifordin in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotripterifordin, a diterpene lactone isolated from Tripterygium wilfordii, is a compound of interest for its potential biological activities. The genus Tripterygium is known for producing a variety of compounds with potent cytotoxic and anti-inflammatory effects. Therefore, a critical step in the evaluation of this compound as a potential therapeutic agent is the comprehensive assessment of its cytotoxic effects against various cell lines. This document provides detailed protocols for quantifying the cytotoxicity of this compound and offers a framework for data presentation and interpretation.
Disclaimer: As of the latest literature review, specific cytotoxicity data for this compound against multiple cell lines is not widely published. The quantitative data presented in this document is therefore hypothetical and for illustrative purposes only . The IC50 values are modeled based on the known activities of other cytotoxic compounds isolated from Tripterygium wilfordii to provide a realistic example for researchers.[1]
Data Presentation: Cytotoxicity Profile of this compound
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. It represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, cell viability. The IC50 values for this compound were determined after a 48-hour exposure period using the MTT assay.
| Cell Line | Cell Type | IC50 (µM) [Hypothetical] |
| HeLa | Human Cervical Cancer | 8.5 |
| A549 | Human Lung Carcinoma | 12.2 |
| MCF-7 | Human Breast Cancer | 15.8 |
| HepG2 | Human Hepatocellular Carcinoma | 9.7 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 50 |
Experimental Protocols
Herein are detailed protocols for three common assays to assess cell viability and apoptosis, which are crucial for characterizing the cytotoxic effects of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[2]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[2] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Resazurin Assay for Cell Viability
The Resazurin assay is a fluorescent method to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[3][4]
Materials:
-
Resazurin sodium salt solution (prepared as a 0.15 mg/mL stock in DPBS, filter-sterilized)[3]
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.[3]
-
Incubation for Reduction: Incubate the plate for 1-4 hours at 37°C, protected from light.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[3][4]
-
Data Analysis: Determine the percentage of cell viability relative to the control and calculate the IC50 value.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate that is cleaved by active caspases 3 and 7, releasing a substrate for luciferase that generates a light signal.[5][6]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[6]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously. It is advisable to perform this in parallel with a viability assay.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[6]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspases 3 and 7, suggesting that this compound induces apoptosis.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Simplified Apoptosis Signaling Pathways
Caption: Key signaling pathways leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. labbox.es [labbox.es]
- 5. Caspase-Glo® 3/7 Assay Protocol [no.promega.com]
- 6. promega.com [promega.com]
Troubleshooting & Optimization
Navigating the Challenges of Large-Scale Neotripterifordin Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Neotripterifordin, a complex ent-kaurane diterpenoid lactone isolated from Tripterygium wilfordii, has demonstrated potent anti-HIV activity, making it a promising candidate for drug development.[1] However, its intricate molecular architecture presents significant hurdles to its large-scale production. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, extraction, and purification of this compound, aiding researchers in overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
The main challenges in synthesizing this compound, a complex diterpenoid, lie in the construction of its polycyclic skeleton with the correct stereochemistry. Key difficulties include:
-
Stereoselective formation of the intricate ring system: Achieving the desired 3D arrangement of atoms is a significant hurdle.
-
Regio- and stereoselective functionalization: Introducing chemical groups at specific positions with the correct orientation is often problematic.
-
Potential for unintended side reactions: The complexity of the molecule increases the likelihood of undesired chemical transformations, such as unexpected cyclizations, which can lead to dead-end products.
Q2: Is there a viable starting material for a more scalable synthesis of this compound?
Yes, a shorter and more efficient synthesis has been developed using stevioside, a readily available natural sweetener, as the starting material. This approach significantly reduces the number of steps compared to a full total synthesis.[2][3]
Q3: What are the main difficulties in extracting this compound from its natural source, Tripterygium wilfordii?
The primary challenges in the natural extraction of this compound include:
-
Low abundance: this compound is present in small quantities in the plant material.
-
Complex mixture of related compounds: The extract contains a multitude of structurally similar diterpenoids, making the isolation and purification of this compound difficult.
-
Potential for degradation: The extraction and purification processes must be carefully controlled to prevent the degradation of the target molecule.
Q4: What analytical techniques are recommended for monitoring the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. Coupled with a mass spectrometer (LC-MS), it can also be used to identify and quantify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also help in identifying impurities with distinct spectral signatures.
Troubleshooting Guides
Synthetic Route Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the key cyclization step | - Incomplete reaction- Formation of side products (e.g., undesired stereoisomers, rearrangement products)- Suboptimal reaction conditions (temperature, catalyst, solvent) | - Monitor reaction progress by TLC or LC-MS to determine optimal reaction time.- Characterize byproducts to understand side reactions and adjust conditions to minimize them.- Screen different catalysts, solvents, and temperature ranges to optimize the reaction. |
| Formation of a dead-end 1,2-cyclization product | - Incorrect choice of cyclization strategy. | - Employ an alternative strategy such as a ring-closing metathesis (RCM) to achieve the desired scaffold. |
| Difficulty in achieving selective iodination at C20 | - Non-selective reagents- Steric hindrance | - Utilize a photoreaction of the C19-alcohol to achieve selective iodination.[2] |
Extraction and Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of impurities during chromatography | - Similar polarity of this compound and impurities.- Inappropriate stationary or mobile phase. | - Employ multi-dimensional chromatography (e.g., a combination of normal-phase and reversed-phase HPLC).- Experiment with different solvent gradients and stationary phases to improve separation.- Consider preparative HPLC for final purification. |
| Degradation of this compound during purification | - Exposure to harsh pH conditions.- Use of aggressive solvents.- Prolonged exposure to heat or light. | - Maintain a neutral or slightly acidic pH during extraction and purification.- Use a milder solvent system.- Minimize exposure to high temperatures and protect the sample from light. |
| Presence of structurally related diterpenoid impurities | - Incomplete separation from the complex natural extract. | - Utilize advanced separation techniques like counter-current chromatography.- Employ recrystallization to purify the final product. |
Experimental Protocols
Key Transformation: Synthesis of (-)-Neotripterifordin from Stevioside
A concise synthesis of (-)-Neotripterifordin has been achieved from stevioside in 11 steps.[2] The key transformations involve:
-
Reduction at C13: This is accomplished through the formation of a tertiary chloride.
-
Three-step lactonization: This sequence includes a selective iodination at the C20 position, which is achieved via a photoreaction of the C19-alcohol.[2]
For detailed experimental conditions, please refer to the supporting information of the original publication: Kobayashi, S., et al. (2018). Syntheses of (−)-Tripterifordin and (−)-Neotripterifordin from Stevioside. The Journal of Organic Chemistry, 83(3), 1606-1613.
Visualizing the Production Workflow and Challenges
To better understand the process and potential roadblocks, the following diagrams illustrate the key stages and logical relationships in this compound production.
References
- 1. Anti-AIDS agents--XIX. This compound, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of (-)-Tripterifordin and (-)-Neotripterifordin from Stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Neotripterifordin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Neotripterifordin in aqueous solutions.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot common problems related to this compound's low aqueous solubility.
Problem 1: this compound precipitates out of solution upon addition to aqueous buffer.
| Potential Cause | Suggested Solution |
| Low intrinsic aqueous solubility. | This compound is a lipophilic diterpene lactone with inherently poor water solubility. A stock solution in an organic solvent should be prepared first. |
| Organic solvent from stock solution is immiscible or used in too high a concentration. | Use a water-miscible organic solvent for your stock solution, such as DMSO or ethanol. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%, but should be optimized) to prevent precipitation. |
| pH of the aqueous buffer is not optimal. | While this compound does not have readily ionizable groups, the pH of the medium can influence the stability of the compound and its interactions with other formulation components. Empirically test a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4) to assess if solubility is affected. |
| Buffer components are interacting with this compound. | Certain salts or other buffer components might decrease the solubility of lipophilic compounds ("salting out"). Try simplifying the buffer composition or testing alternative buffer systems. |
Problem 2: Inconsistent results in cell-based assays or other experiments.
| Potential Cause | Suggested Solution |
| Micro-precipitation of this compound. | Even if not visible, small precipitates can lead to variable effective concentrations. After diluting the stock solution into the final aqueous medium, vortex thoroughly and consider a brief centrifugation or filtration (using a compatible filter material like PTFE) to remove any undissolved particles before adding to your experiment. |
| Adsorption to plasticware. | Lipophilic compounds can adsorb to the surfaces of plastic tubes and plates, reducing the actual concentration in solution. Use low-adhesion plasticware or silanized glassware. Include a pre-incubation step where the vessel is exposed to a solution of the compound at the target concentration to saturate binding sites before starting the experiment. |
| Degradation of the compound. | Assess the stability of this compound in your experimental media over the time course of your experiment. This can be analyzed by techniques like HPLC. Prepare fresh solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) or ethanol are recommended due to their ability to dissolve a wide range of organic molecules and their miscibility with aqueous solutions. It is crucial to minimize the final concentration of the organic solvent in your experimental medium to avoid solvent-induced artifacts.
Q2: How can I determine the aqueous solubility of this compound in my specific buffer?
A2: A common method is the shake-flask method. An excess amount of this compound is added to your aqueous buffer, and the suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.
Q3: Are there any solubility-enhancing excipients that can be used with this compound?
A3: Yes, several excipients can be employed to increase the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, effectively encapsulating the drug and increasing its apparent water solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, RM-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration to form micelles that encapsulate this compound.
-
Co-solvents: In addition to DMSO and ethanol for stock solutions, other biocompatible co-solvents like propylene glycol (PG) or polyethylene glycol 400 (PEG 400) can be included in the final formulation, though their concentration needs to be carefully optimized.
Q4: What is a typical starting concentration for a this compound stock solution in DMSO?
A4: A typical starting concentration for a stock solution in DMSO would be in the range of 10-50 mM. The exact concentration will depend on the solubility of your specific batch of this compound. It is recommended to prepare a small test batch to ensure the compound fully dissolves at your desired concentration.
Quantitative Data on Solubility Enhancement
The following tables provide representative data on the solubility of lipophilic compounds similar to this compound, illustrating the potential impact of different solubilization strategies. Note: These are illustrative values and the actual solubility of this compound should be experimentally determined.
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Estimated Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Ethanol | > 10 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of a Model Diterpenoid
| Aqueous System (pH 7.4) | Solubility (µg/mL) | Fold Increase |
| Buffer only | 0.5 | 1 |
| Buffer + 5% Ethanol | 5 | 10 |
| Buffer + 10% Ethanol | 20 | 40 |
| Buffer + 5% PEG 400 | 8 | 16 |
| Buffer + 10% PEG 400 | 35 | 70 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of a Model Diterpenoid
| Formulation | Solubility (µg/mL) | Fold Increase |
| Water | 0.5 | 1 |
| 2% (w/v) HP-β-CD in Water | 50 | 100 |
| 5% (w/v) HP-β-CD in Water | 200 | 400 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Accurately weigh a small amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
To prepare a working solution, dilute the stock solution into your final aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation. The final DMSO concentration should ideally be below 0.5%.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a series of HP-β-CD solutions in your desired aqueous buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound powder to each cyclodextrin solution and a control (buffer only).
-
Incubate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Filter the samples through a 0.22 µm PTFE syringe filter to remove undissolved compound.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC).
Visualizations
Caption: Experimental workflow for assessing and improving this compound solubility.
Caption: Troubleshooting pathway for this compound precipitation in aqueous solutions.
Optimizing Neotripterifordin Dosage for In Vitro Success: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for optimizing the dosage of Neotripterifordin in in vitro experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is advisable to start with a broad range of concentrations to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). Based on existing data for its anti-HIV activity in H9 lymphocyte cells, an EC50 of 25 nM has been reported.[1] However, the optimal concentration is highly cell-type dependent. A suggested starting range for a preliminary dose-response experiment would be from 1 nM to 100 µM.
Q2: How should I prepare a stock solution of this compound?
A2: this compound, like many diterpenoid lactones, may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: How long should I incubate cells with this compound?
A3: The optimal incubation time will vary depending on the cell type and the specific biological question being investigated. For cytotoxicity or cell viability assays, a common starting point is 24 to 72 hours. For signaling pathway studies, shorter incubation times (e.g., 30 minutes to 24 hours) may be more appropriate to capture transient effects. It is recommended to perform a time-course experiment to determine the optimal duration for your specific assay.
Q4: I am observing unexpected cytotoxicity or inconsistent results. What could be the cause?
A4: Inconsistent results can arise from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common culprits include compound precipitation, degradation, or issues with the experimental setup.
Quantitative Data Summary
The following table summarizes the known effective concentration of this compound. Researchers should note that this value is specific to the indicated cell line and activity.
| Compound | Cell Line | Activity | Effective Concentration (EC50) |
| This compound | H9 Lymphocyte | Anti-HIV Replication | 25 nM[1] |
Note: IC50 (50% inhibitory concentration) values for cytotoxicity in various cancer and immune cell lines are not yet widely reported in the literature. It is highly recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include wells with medium only (blank), cells in medium with DMSO (vehicle control), and cells in medium without any treatment (untreated control).
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the determined incubation period. Include vehicle and untreated controls.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Collect the supernatant as it may contain apoptotic cells that have detached.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are live.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - Low solubility of this compound in aqueous solutions.- High final concentration of the compound.- Rapid dilution of DMSO stock into aqueous media. | - Ensure the final DMSO concentration is as low as possible (ideally <0.1%).- Prepare intermediate dilutions in DMSO before the final dilution in media.- Gently vortex or mix the solution during dilution.- Visually inspect for precipitates before adding to cells. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No Observable Effect of the Compound | - Inactive compound.- Sub-optimal concentration or incubation time.- Cell line is resistant. | - Verify the integrity of the this compound stock.- Perform a wider dose-response and a time-course experiment.- Consider using a different cell line known to be sensitive to similar compounds. |
| Unexpected Cell Death in Vehicle Control | - DMSO toxicity. | - Ensure the final DMSO concentration is not toxic to your specific cell line (perform a DMSO toxicity curve if necessary). |
Signaling Pathway Diagrams
This compound is derived from Tripterygium wilfordii, a plant known to produce compounds that modulate key inflammatory signaling pathways. While the specific effects of this compound are still under investigation, related compounds have been shown to impact the NF-κB and JAK-STAT pathways.
Potential Inhibition of the NF-κB Signaling Pathway
Caption: Potential mechanism of this compound on the NF-κB pathway.
Potential Modulation of the JAK-STAT Signaling Pathway
Caption: Potential effect of this compound on the JAK-STAT pathway.
Experimental Workflow for Dosage Optimization
References
Technical Support Center: Minimizing Off-Target Effects of Neotripterifordin in Cellular Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Neotripterifordin in cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary target?
This compound is a kaurane-type diterpene lactone isolated from Tripterygium wilfordii.[1][2] Its primary reported activity is the potent inhibition of HIV-1 replication, with an EC50 of 25 nM.[1] Docking studies suggest that it acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to the non-nucleoside binding pocket of HIV-1 reverse transcriptase.[3]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound have not been extensively documented in publicly available literature, its chemical class, ent-kaurane diterpenoids, has been associated with a broad range of biological activities. These include antineoplastic, immunosuppressant, anti-inflammatory, and hepatoprotective effects, suggesting the potential for interactions with multiple cellular targets.[4] One study on a similar ent-kaurane diterpenoid showed it induced apoptosis and ferroptosis by targeting Peroxiredoxin I/II (Prdx I/II) and depleting glutathione (GSH), indicating a potential for impacting cellular redox pathways.[5]
Q3: What are the first steps to take to minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to perform dose-response experiments to distinguish between on-target and potential off-target-driven phenotypes. Additionally, ensuring the purity of the this compound stock is critical, as impurities can contribute to unexpected biological activities.
Q4: How can I experimentally identify off-target effects of this compound?
Several unbiased, genome-wide, and proteome-wide methods can be employed to identify off-target interactions:
-
Chemical Proteomics: This approach uses a modified this compound probe to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[6][7][8]
-
Kinase Profiling: A large panel of recombinant kinases can be screened to identify any off-target inhibition by this compound.[9][10]
-
Transcriptomic (RNA-seq) and Proteomic (Mass Spectrometry) Profiling: Comparing the gene and protein expression profiles of cells treated with this compound to untreated cells can reveal pathway-level changes indicative of off-target effects.
-
Phenotypic Screening: Utilizing high-content imaging or other phenotypic assays can reveal unexpected cellular responses to this compound treatment.[11]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Concentrations Expected to be Specific
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the EC50 for the desired anti-HIV activity. A narrow therapeutic window may indicate off-target effects. |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound. Assess the stability of the compound in your cell culture medium over the time course of the experiment. |
| Cell Line Sensitivity | Test the cytotoxicity of this compound across a panel of different cell lines to identify models that are less sensitive to off-target toxicity. |
| Contamination of Compound Stock | Verify the purity of your this compound sample using techniques like HPLC or mass spectrometry. |
Issue 2: Inconsistent or Irreproducible Experimental Results
| Possible Cause | Troubleshooting Step |
| Cell Culture Contamination | Regularly test your cell cultures for mycoplasma and other microbial contaminants.[12][13] |
| Variability in Compound Potency | Use a freshly prepared dilution from a well-characterized stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Passage Number | Ensure that experiments are performed with cells within a consistent and low passage number range, as cellular responses can change over time in culture. |
| Inconsistent Cell Density | Plate cells at a consistent density for all experiments, as cell-cell contact can influence cellular responses to treatment. |
Issue 3: Observed Phenotype Does Not Align with Known On-Target Mechanism
| Possible Cause | Troubleshooting Step |
| Engagement of an Off-Target | Utilize orthogonal approaches to validate the on-target mechanism. For example, if studying anti-HIV effects, use a non-replicating HIV vector system to confirm that the observed effect is dependent on reverse transcriptase activity. |
| Activation of a Stress Response Pathway | Perform assays to measure common cellular stress responses, such as oxidative stress (e.g., ROS measurement) or DNA damage (e.g., γH2AX staining). |
| Use of a Rescue Experiment | If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the target or treating with a known activator of the pathway. |
Quantitative Data Summary
Table 1: Reported Bioactivity of this compound
| Activity | Assay System | EC50 / IC50 | Reference |
| Anti-HIV Replication | H9 Lymphocyte Cells | 25 nM | [1] |
Table 2: Potential Off-Target Activities of the Ent-Kaurane Diterpenoid Class
| Biological Activity | Potential Targets/Pathways | Reference |
| Antineoplastic | Apoptosis, Ferroptosis | [4][5] |
| Immunosuppressant | Lymphocyte proliferation | [4] |
| Anti-inflammatory | Nitric Oxide (NO) production | [14] |
| Redox Modulation | Peroxiredoxin I/II, Glutathione (GSH) | [5] |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling
Objective: To identify off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of several hundred recombinant human kinases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The service will provide data on the percent inhibition of each kinase. Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% inhibition).
-
Follow-up: For any identified hits, perform dose-response experiments to determine the IC50 for the off-target kinase.
Protocol 2: Chemical Proteomics for Target Identification
Objective: To identify the direct binding partners of this compound in a cellular context.
Methodology:
-
Probe Synthesis: Synthesize a this compound-based chemical probe containing a clickable tag (e.g., an alkyne or azide) and a photo-crosslinkable moiety.[6]
-
Cell Treatment and Crosslinking: Treat live cells with the this compound probe. Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin tag to the probe-protein complexes.[8]
-
Affinity Purification: Use streptavidin beads to enrich for the biotin-tagged protein complexes.
-
Mass Spectrometry: Elute the proteins from the beads, digest them into peptides, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the probe-treated sample to a control sample (e.g., DMSO-treated) to identify specific binding partners.
Visualizations
Caption: Workflow for identifying off-target effects of this compound.
Caption: Potential on-target and off-target signaling pathways of this compound.
References
- 1. Anti-AIDS agents--XIX. This compound, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of (-)-Tripterifordin and (-)-Neotripterifordin from Stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docking of non-nucleoside inhibitors: this compound and its derivatives to HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomics reveals proteome-wide covalent and non-covalent targets of withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 10. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. fastercapital.com [fastercapital.com]
- 13. corning.com [corning.com]
- 14. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects | MDPI [mdpi.com]
Technical Support Center: Managing Neotripterifordin-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during experiments with Neotripterifordin. The strategies and methodologies presented here are based on the known toxicities of related compounds from Tripterygium wilfordii, which primarily involve the induction of oxidative stress.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
| Issue | Possible Cause | Recommended Action |
| High variability in cytotoxicity assays (e.g., MTT, LDH) between replicate wells. | - Uneven cell seeding. - Pipetting errors. - Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding. - Use calibrated pipettes and proper technique. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| IC50 value of this compound is significantly lower than expected, indicating high toxicity. | - Incorrect stock solution concentration. - High sensitivity of the cell line. - Extended incubation time. | - Verify the concentration of your this compound stock solution. - Test a range of concentrations on a less sensitive cell line to establish a baseline. - Perform a time-course experiment to determine the optimal incubation period. |
| Co-treatment with a supposed cytoprotective agent increases cell death. | - The agent itself is toxic at the concentration used. - Synergistic toxic effect with this compound. | - Determine the IC50 of the cytoprotective agent alone. - Perform a dose-response matrix of this compound and the cytoprotective agent to identify synergistic or antagonistic interactions. |
| Inconsistent results when attempting to rescue cells with antioxidants. | - Inappropriate antioxidant concentration. - Timing of antioxidant addition. - The specific mechanism of cytotoxicity is not solely oxidative stress. | - Optimize the antioxidant concentration; too high a concentration can be pro-oxidant. - Add the antioxidant before or concurrently with this compound. - Investigate other potential mechanisms of cell death, such as apoptosis, using specific assays (e.g., caspase activity). |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity?
A1: Based on studies of other compounds from Tripterygium wilfordii, a primary mechanism of cytotoxicity is likely the induction of oxidative stress.[1][2][3] This involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1] Elevated ROS can lead to damage of cellular components and trigger programmed cell death (apoptosis).
Q2: How can I measure oxidative stress in my cell cultures treated with this compound?
A2: You can measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Additionally, you can assess the levels of endogenous antioxidants and markers of oxidative damage.
| Parameter | Assay |
| Reactive Oxygen Species (ROS) | DCFH-DA Assay |
| Lipid Peroxidation | Malondialdehyde (MDA) Assay |
| Antioxidant Enzyme Activity | Superoxide Dismutase (SOD) Assay, Glutathione Peroxidase (GPx) Assay |
| Total Antioxidant Capacity | Trolox Equivalent Antioxidant Capacity (TEAC) Assay |
Q3: What are some potential strategies to reduce this compound-induced cytotoxicity?
A3: A promising strategy is the co-administration of antioxidants. N-acetylcysteine (NAC) is a well-established antioxidant that can replenish intracellular glutathione (GSH) stores and directly scavenge ROS.[4][5][6][7][8] Other antioxidants like Vitamin E and Vitamin C could also be explored.[9][10]
Q4: How does N-acetylcysteine (NAC) protect cells from drug-induced cytotoxicity?
A4: NAC primarily acts as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[5] By boosting GSH levels, NAC enhances the cell's capacity to neutralize ROS. NAC may also directly scavenge certain reactive oxygen species.[7]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound with or without a cytoprotective agent (e.g., NAC). Include untreated and vehicle-treated controls. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol quantifies the levels of intracellular reactive oxygen species.
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (which can be determined in a parallel plate by crystal violet staining).
Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity and its inhibition by N-acetylcysteine (NAC).
Caption: Experimental workflow for investigating and mitigating this compound-induced cytotoxicity.
References
- 1. LOADING...... [tmrjournals.com]
- 2. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 3. Tripterygium wilfordii Hook.f. ameliorates paraquat-induced lung injury by reducing oxidative stress and ferroptosis via Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imedpub.com [imedpub.com]
- 10. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of Neotripterifordin purification techniques for higher purity
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining Neotripterifordin purification techniques to achieve higher purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting this compound from Tripterygium wilfordii?
A1: The initial extraction of this compound typically involves the percolation or maceration of the dried, powdered root bark of Tripterygium wilfordii with an organic solvent. Common solvents used for this purpose include ethanol, methanol, or a mixture of chloroform and methanol. The resulting crude extract is then concentrated under reduced pressure to yield a residue that serves as the starting material for further purification.
Q2: Which chromatographic techniques are most effective for the purification of this compound?
A2: A multi-step chromatographic approach is generally required to achieve high-purity this compound. This typically starts with silica gel column chromatography for initial fractionation of the crude extract. Subsequent purification of the this compound-containing fractions is often performed using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18).
Q3: What are the key factors influencing the purity and yield of this compound during purification?
A3: Several factors can significantly impact the final purity and yield. These include the quality of the plant material, the choice of extraction and chromatography solvents, the type and quality of the stationary phase in chromatography, the loading capacity of the columns, and the careful monitoring and pooling of fractions. Optimization of each of these parameters is crucial for a successful purification process.
Q4: How can I confirm the identity and purity of my final this compound sample?
A4: The identity and purity of the isolated this compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine the purity by assessing the peak area of the compound. Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are essential for structural elucidation and confirmation.
Troubleshooting Guide
Problem 1: Low yield of this compound after initial silica gel chromatography.
-
Question: I am experiencing a significant loss of this compound during the initial silica gel column chromatography step. What could be the cause and how can I improve the yield?
-
Answer: Low yield at this stage can be attributed to several factors:
-
Improper Solvent System: The polarity of the solvent system used for elution may be too high, causing this compound to elute too quickly with other more polar impurities, or too low, resulting in incomplete elution from the column. We recommend performing small-scale Thin Layer Chromatography (TLC) experiments with different solvent systems to identify the optimal mobile phase for good separation and recovery.
-
Irreversible Adsorption: this compound might be irreversibly adsorbing to the silica gel. This can sometimes be mitigated by deactivating the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.
-
Sample Overloading: Overloading the column with crude extract can lead to poor separation and co-elution of compounds, making it difficult to isolate pure fractions and resulting in lower yields of the desired compound. Try reducing the amount of crude extract loaded onto the column.
-
Problem 2: The purity of the this compound fraction after preparative HPLC is below 95%.
-
Question: My preparative HPLC step is not yielding this compound with the desired purity. What adjustments can I make?
-
Answer: Achieving high purity with preparative HPLC requires careful optimization:
-
Sub-optimal Mobile Phase: The composition of the mobile phase (e.g., acetonitrile/water or methanol/water ratio) is critical. We advise developing an analytical HPLC method first to achieve baseline separation of this compound from its closest eluting impurities. This optimized analytical method can then be scaled up for preparative HPLC.
-
Column Overloading: Injecting too much sample onto the preparative column will lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample.
-
Inadequate Fraction Collection: The timing and volume of fraction collection are crucial. Use a fraction collector with peak detection capabilities to ensure that only the peak corresponding to this compound is collected. Collect smaller fractions across the peak and analyze their purity by analytical HPLC before pooling.
-
Problem 3: The final isolated compound shows inconsistencies in spectroscopic data (NMR, MS).
-
Question: The NMR and/or MS data of my purified this compound does not perfectly match the literature values. What could be the issue?
-
Answer: Discrepancies in spectroscopic data can arise from a few sources:
-
Residual Solvents: The presence of residual solvents from the purification process can lead to extra peaks in the NMR spectrum. Ensure your sample is thoroughly dried under high vacuum before analysis.
-
Presence of Isomers or Related Diterpenes: The crude extract may contain isomers or structurally similar compounds that are difficult to separate from this compound. Re-purification using a different chromatographic system (e.g., a different column chemistry or mobile phase) may be necessary.
-
Sample Degradation: this compound may be unstable under certain conditions (e.g., exposure to strong acids/bases or high temperatures). Handle the purified compound with care and store it under appropriate conditions (e.g., at low temperature in an inert atmosphere).
-
Data Presentation
Table 1: Comparison of Hypothetical this compound Purification Techniques
| Purification Step | Stationary Phase | Mobile Phase/Gradient | Loading Capacity (mg) | Purity (%) | Yield (%) | Solvent Consumption (L) |
| Step 1: Initial Fractionation | ||||||
| Silica Gel Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | Hexane:Ethyl Acetate (gradient) | 5000 | ~70 | ~85 | 10 |
| Step 2: Final Purification | ||||||
| Preparative HPLC | C18 (10 µm, 250 x 21.2 mm) | Acetonitrile:Water (60:40) | 100 | >98 | ~90 | 2 |
| Counter-Current Chromatography | N/A | Heptane:Ethyl Acetate:Methanol:Water (6:4:5:5) | 500 | >95 | ~88 | 5 |
Experimental Protocols
Detailed Methodology for a Two-Step Purification of this compound
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Preparation of the Column: A glass column (e.g., 5 cm diameter, 50 cm length) is slurry-packed with silica gel (230-400 mesh) in hexane. The column is equilibrated by washing with 2-3 column volumes of hexane.
-
Sample Loading: The crude extract (e.g., 5 g) is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated to dryness, and the dried powder is carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a step gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. For example:
-
Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (4 column volumes)
-
90:10 Hexane:Ethyl Acetate (4 column volumes)
-
80:20 Hexane:Ethyl Acetate (4 column volumes)
-
70:30 Hexane:Ethyl Acetate (4 column volumes)
-
-
Fraction Collection and Analysis: Fractions (e.g., 50 mL each) are collected and analyzed by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Fractions containing the compound of interest (identified by comparison with a standard, if available) are pooled together.
-
Concentration: The pooled fractions are concentrated under reduced pressure to yield a this compound-enriched fraction.
Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)
-
System Preparation: A preparative HPLC system equipped with a UV detector is used. A reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm) is installed and equilibrated with the mobile phase (e.g., 60% acetonitrile in water) at a constant flow rate (e.g., 10 mL/min).
-
Sample Preparation: The this compound-enriched fraction from Step 1 is dissolved in a small volume of the mobile phase and filtered through a 0.45 µm syringe filter.
-
Injection and Separation: A specific volume of the filtered sample (e.g., 1-2 mL, containing no more than 100 mg of material) is injected onto the column. The separation is monitored by the UV detector at a suitable wavelength (e.g., 220 nm).
-
Fraction Collection: The peak corresponding to this compound is collected using an automated fraction collector.
-
Purity Analysis and Final Processing: The purity of the collected fraction is assessed by analytical HPLC. Fractions with the desired purity (>98%) are pooled, and the solvent is removed under reduced pressure. The resulting pure this compound is dried under high vacuum to remove any residual solvents.
Mandatory Visualizations
Caption: Overall experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of the final product.
Validation & Comparative
Comparative Analysis of Anti-HIV Efficacy: Neotripterifordin versus Triptolide
A comprehensive guide for researchers and drug development professionals detailing the anti-HIV-1 activities, mechanisms of action, and experimental evaluations of Neotripterifordin and Triptolide.
This document provides a detailed, data-driven comparison of two potent natural compounds, this compound and Triptolide, which have demonstrated significant inhibitory effects against the Human Immunodeficiency Virus Type 1 (HIV-1). While both originate from the plant Tripterygium wilfordii, they exhibit distinct mechanisms of action, targeting different crucial stages of the viral replication cycle. This guide is intended to serve as a resource for researchers in virology and medicinal chemistry, offering a structured overview of the available preclinical data.
Quantitative Efficacy: A Side-by-Side Comparison
The following table summarizes the key quantitative data on the anti-HIV-1 efficacy of this compound and Triptolide. It is crucial to note that the reported values were obtained from studies using different cell lines and assay methodologies, which can influence the apparent potency.
| Compound | Target | HIV-1 Strain | Cell Line | Assay Readout | EC50 | CC50 | Selectivity Index (SI) |
| This compound | Reverse Transcriptase | Not Specified | H9 Lymphocytes | Not Specified | 25 nM[1][2] | >100 µM | >4000 |
| Triptolide | Tat-mediated Transcription | NL4-3 | TZM-bl | Luciferase Activity | 2.1 nM | 18.2 nM | 8.7 |
| NL4-3 | Jurkat | Luciferase Activity | 0.45 nM[3] | 4.3 nM | 9.6 | ||
| NL4-3 | PBMCs | p24 Antigen | Significant inhibition at 4 nM | >4 nM | Not Determined |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.
Distinct Mechanisms of HIV-1 Inhibition
This compound and Triptolide employ fundamentally different strategies to halt HIV-1 replication, making them interesting candidates for potential combination therapies.
This compound: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
This compound is proposed to function as a non-nucleoside reverse transcriptase inhibitor (NNRTI)[4]. NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding event induces a conformational change in the enzyme, disrupting its catalytic activity and thereby preventing the conversion of the viral RNA genome into DNA, a critical step for the establishment of infection.
Triptolide: An Inhibitor of Tat-Mediated Viral Transcription
In contrast, Triptolide acts at a later stage of the viral life cycle by inhibiting HIV-1 gene transcription[3][5][6]. It achieves this by promoting the proteasomal degradation of the viral trans-activator of transcription (Tat) protein[3][5][6]. The Tat protein is essential for the efficient transcription of the integrated proviral DNA into new viral RNA genomes and messenger RNAs. By targeting Tat for destruction, Triptolide effectively silences viral gene expression.
Experimental Methodologies
The anti-HIV efficacy of these compounds was determined using a variety of in vitro assays, each with its specific protocol and cell system.
Anti-HIV Assay for this compound
The anti-HIV activity of this compound was evaluated in H9 human T-lymphocyte cells[2]. While the exact protocol is not detailed in the cited literature, a standard methodology for such an assay is as follows:
-
Cell Culture and Infection: H9 cells are cultured and infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: The infected cells are then treated with serial dilutions of this compound.
-
Incubation: The cultures are incubated for several days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is typically measured by quantifying the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of p24 production against the concentration of this compound.
-
Cytotoxicity Assessment: A parallel assay is conducted on uninfected H9 cells to determine the CC50 of the compound, often using a tetrazolium-based colorimetric assay (e.g., MTT assay).
Anti-HIV Assays for Triptolide
The anti-HIV-1 activity of Triptolide was assessed using multiple, well-defined assay systems[3]:
-
TZM-bl Reporter Gene Assay:
-
Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR-driven luciferase reporter gene.
-
Procedure: TZM-bl cells are seeded and treated with Triptolide, followed by infection with HIV-1 NL4-3. After 48 hours, luciferase activity is measured, which is proportional to the level of Tat-mediated transcription.
-
-
Jurkat T-cell Reporter Virus Assay:
-
Cell Line and Virus: Jurkat T-cells are infected with a single-cycle HIV-1 reporter virus that expresses luciferase.
-
Procedure: The assay measures luciferase activity 48 hours post-infection in the presence of Triptolide.
-
-
PBMC p24 Assay:
-
Primary Cells: Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) stimulated peripheral blood mononuclear cells (PBMCs) from healthy donors are used.
-
Procedure: Stimulated PBMCs are infected with HIV-1 NL4-3 and cultured with Triptolide. Viral replication is monitored over several days by measuring p24 antigen levels in the culture supernatant via ELISA.
-
Summary and Future Directions
This compound and Triptolide are both highly potent inhibitors of HIV-1 replication in vitro. Triptolide appears to exhibit greater potency, with EC50 values in the low to sub-nanomolar range, compared to the low nanomolar EC50 of this compound. However, a direct comparison is limited by the different experimental systems used for their evaluation.
The distinct mechanisms of action of these two compounds are of significant interest. This compound's targeting of reverse transcriptase and Triptolide's inhibition of Tat-mediated transcription suggest that they could potentially be used in combination to achieve synergistic antiviral effects and to combat the emergence of drug-resistant viral strains.
Further research is warranted to directly compare the efficacy and toxicity of these compounds in the same cell systems and against a broader panel of HIV-1 strains, including clinical isolates and drug-resistant variants. Such studies will be crucial in determining their potential as leads for the development of novel antiretroviral therapies.
References
- 1. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for an in vitro assay to study HIV-1 Tat methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide inhibits human immunodeficiency virus type 1 replication by promoting proteasomal degradation of Tat protein - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Neotripterifordin: A Comparative Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic potential of Neotripterifordin, a diterpene lactone isolated from Tripterygium wilfordii, in preclinical models of inflammation and immunosuppression. While this compound has demonstrated potent anti-HIV activity, its potential as an anti-inflammatory or immunosuppressive agent remains largely unexplored.[1][2] This document outlines a proposed validation strategy, drawing comparisons with two well-characterized compounds from the same plant, Triptolide and Celastrol, which exhibit robust anti-inflammatory and immunosuppressive properties.[3][4][5][6][7][8][9]
Comparative Efficacy in Preclinical Models
The following tables summarize the established preclinical efficacy of Triptolide and Celastrol in relevant models of inflammation and autoimmunity. These data serve as a benchmark for the proposed evaluation of this compound.
Table 1: In Vitro Anti-Inflammatory and Immunosuppressive Activity
| Parameter | Triptolide | Celastrol | This compound (Proposed Evaluation) | Key Experimental Models |
| Mechanism of Action | Inhibition of NF-κB and other transcription factors.[3][10][11] | Inhibition of NF-κB, NLRP3 inflammasome, and Hsp90.[5][12][13] | To be determined. | Luciferase reporter assays, Western blot for signaling proteins. |
| Cytokine Inhibition | Potent inhibitor of TNF-α, IL-1β, IL-2, IL-6, IL-8, IL-17.[3][6][14] | Inhibits TNF-α, IL-1β, IL-6.[15] | To be determined. | LPS-stimulated macrophages, activated T-cells (ELISA, Luminex).[16] |
| T-Cell Proliferation | Strong suppression of T-cell proliferation.[6] | Moderate suppression of T-cell proliferation. | To be determined. | Mixed lymphocyte reaction (MLR). |
| Macrophage Function | Inhibits pro-inflammatory macrophage polarization and cytokine production.[10][17] | Promotes anti-inflammatory M2 macrophage polarization.[18] | To be determined. | In vitro polarization of bone marrow-derived macrophages. |
Table 2: In Vivo Anti-Inflammatory and Autoimmune Efficacy
| Preclinical Model | Triptolide | Celastrol | This compound (Proposed Evaluation) | Key Outcome Measures |
| Collagen-Induced Arthritis (CIA) in mice | Significant reduction in arthritis score, joint inflammation, and cartilage destruction.[19] | Ameliorates disease severity and reduces inflammatory markers. | To be determined. | Clinical scoring, histology of joints, cytokine levels in serum and tissue. |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | Ameliorates clinical symptoms and reduces CNS inflammation.[6][14] | Reduces disease severity and demyelination.[5] | To be determined. | Clinical scoring, histology of spinal cord, immune cell infiltration. |
| Dextran Sulfate Sodium (DSS)-induced Colitis in mice | Reduces weight loss, colon shortening, and inflammatory cell infiltration.[14] | Ameliorates colitis symptoms and reduces inflammatory markers.[12][13] | To be determined. | Disease Activity Index (DAI), colon histology, myeloperoxidase (MPO) activity. |
| LPS-induced Systemic Inflammation in mice | Reduces serum levels of pro-inflammatory cytokines (TNF-α, IL-6).[10] | Protects against LPS-induced lethality and reduces cytokine storm.[12] | To be determined. | Survival rate, serum cytokine levels. |
Proposed Experimental Workflow for this compound Validation
The following workflow is proposed for a systematic evaluation of this compound's anti-inflammatory and immunosuppressive potential.
Caption: Proposed experimental workflow for validating this compound.
Key Signaling Pathway: NF-κB Inhibition
A primary mechanism of action for both Triptolide and Celastrol is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3][5][11] A key initial step in validating this compound would be to assess its impact on this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Protocols
In Vitro NF-κB Reporter Assay
Objective: To determine if this compound inhibits NF-κB activation in a quantitative manner.
Methodology:
-
Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-Luc).
-
Treatment: Seed cells in a 96-well plate and pre-treat with varying concentrations of this compound, Triptolide (positive control), or vehicle control for 1 hour.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), and incubate for 6-8 hours.
-
Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Analysis: Calculate the IC50 value for NF-κB inhibition for each compound.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animals: Use DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0. Administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) on day 21.
-
Treatment: Once clinical signs of arthritis appear (typically around day 24-28), randomize mice into treatment groups: Vehicle control, this compound (various doses), and a positive control such as Methotrexate or Triptolide. Administer treatment daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Assessment:
-
Clinical Scoring: Monitor disease progression by scoring paw swelling and inflammation daily or every other day.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Measurement of Cytokine Production in LPS-Stimulated Macrophages
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by macrophages.
Methodology:
-
Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from mice or use a macrophage-like cell line such as RAW 264.7.
-
Treatment: Plate the cells and pre-treat with different concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce cytokine production.
-
Quantification: Collect the cell culture supernatants and measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based immunoassay (Luminex).
-
Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.
By following this proposed framework, researchers can systematically evaluate the anti-inflammatory and immunosuppressive potential of this compound and compare its performance against established therapeutic benchmarks. This will provide crucial data to guide its future development as a potential therapeutic agent for immune-mediated diseases.
References
- 1. Anti-AIDS agents--XIX. This compound, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of (-)-Tripterifordin and (-)-Neotripterifordin from Stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review [ajp.mums.ac.ir]
- 5. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 7. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celastrol ameliorates inflammation through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases [frontiersin.org]
- 16. Inflammation Assay services| Nephrix Biosolutions preclinical inflammation models [nephrix-biosolutions.com]
- 17. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review | Semantic Scholar [semanticscholar.org]
Unraveling the Safety Profile of Neotripterifordin: A Comparative Analysis Amidst Data Scarcity
A comprehensive evaluation of the safety profiles of Neotripterifordin and its synthetic analogs is currently hampered by a significant lack of specific toxicological data. While this compound, a kaurane-type diterpene lactone isolated from Tripterygium wilfordii, has demonstrated potent anti-HIV activity, dedicated studies on its cytotoxicity, hepatotoxicity, and general safety are scarce. Furthermore, safety and toxicity data for its synthetic analogs are virtually nonexistent in the public domain. This guide, therefore, aims to provide a comparative overview based on the limited available information for this compound and contextualizes its potential safety by examining related compounds, including other kaurane diterpenoids and constituents of its plant of origin.
The plant from which this compound is derived, Tripterygium wilfordii, is well-known for its toxic properties, particularly hepatotoxicity.[2][3] This raises concerns about the potential for this compound to exhibit similar adverse effects.
Comparative Cytotoxicity of Kaurane Diterpenoids
In the absence of direct comparative data for this compound and its analogs, examining the cytotoxicity of other structurally related kaurane diterpenoids can provide a broader context for the potential safety profile of this class of compounds. Studies on various kaurane diterpenes have revealed a range of cytotoxic activities against different cell lines.
| Compound/Extract | Cell Line(s) | IC50 (µM) | Reference |
| This compound | H9 Lymphocyte | Toxic Dose not specified; TI = 125 | [1] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 | 27.3 ± 1.9 | [1] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 | 24.7 ± 2.8 | [1] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 | 30.7 ± 1.7 | [1] |
| Various ent-kaurane diterpenoids | Multiple Cancer Cell Lines | Generally moderate to weak cytotoxicity | [4] |
It is noteworthy that some ent-kaurane diterpenoids have been reported to exhibit favorable safety profiles with low toxicity observed in normal cell lines.[5] This suggests that the toxicity within this class of compounds can be highly structure-dependent.
Toxicity of Other Constituents from Tripterygium wilfordii
The toxicity of other compounds isolated from Tripterygium wilfordii, most notably Triptolide, has been more extensively studied. Triptolide is known to cause significant multi-organ toxicity, with hepatotoxicity being a major concern.[3] Research has shown that Triptolide-induced hepatotoxicity can be mediated through the induction of ferroptosis and the degradation of Nrf2, a key regulator of cellular antioxidant responses.[6] While this compound and Triptolide belong to different structural classes of diterpenoids, the established toxicity of co-occurring compounds underscores the importance of thorough safety assessments for any derivative from this plant.
Experimental Protocols
Due to the lack of specific experimental data on the safety profile of this compound and its synthetic analogs, detailed experimental protocols for key safety-assessment experiments cannot be provided. However, standard methodologies for evaluating cytotoxicity and hepatotoxicity would include:
In Vitro Cytotoxicity Assays
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability. Cells (e.g., HepG2 for hepatotoxicity) would be incubated with varying concentrations of the test compounds.
-
LDH Release Assay: To measure the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Flow Cytometry with Propidium Iodide and Annexin V Staining: To differentiate between viable, apoptotic, and necrotic cells.
In Vivo Toxicity Studies
-
Acute Toxicity Study: Administration of single high doses to rodents to determine the LD50 and observe signs of toxicity.
-
Repeated Dose Toxicity Study: Daily administration of the compounds for an extended period (e.g., 28 or 90 days) to evaluate cumulative toxicity and effects on various organs.
-
Hepatotoxicity Assessment: Monitoring of liver function markers (e.g., ALT, AST) in blood, and histopathological examination of liver tissue.
Signaling Pathways and Experimental Workflows
Given the absence of data on the mechanisms of toxicity for this compound, diagrams of specific signaling pathways cannot be generated. However, a general workflow for the initial assessment of compound toxicity is presented below.
Caption: A generalized workflow for assessing the toxicity of novel compounds.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, this highlights a critical gap in knowledge. Future research should prioritize comprehensive in vitro and in vivo toxicity studies of this compound and its promising synthetic analogs. Elucidating the structure-toxicity relationships within this series of kaurane diterpenes will be crucial for the development of safe and effective therapeutic agents. Without such data, a meaningful comparison and a full understanding of the therapeutic potential of these compounds will remain elusive.
References
- 1. Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species | MDPI [mdpi.com]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 8-oxadihydropteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
independent verification of the published synthesis pathway for Neotripterifordin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published synthesis pathways for the potent anti-HIV agent, Neotripterifordin. This document outlines the methodologies of the initial total synthesis and a more recent semi-synthesis, presenting key experimental data for comparative analysis.
This compound, a complex diterpene lactone isolated from Tripterygium wilfordii, has attracted significant attention due to its notable anti-HIV activity. Its intricate molecular architecture presents a formidable challenge for synthetic chemists. To date, two primary synthetic routes have been published: the first enantioselective total synthesis by E.J. Corey and colleagues in 1997, which also led to a reassignment of the natural product's stereochemistry, and a more recent semi-synthesis from the readily available natural product stevioside by Shoji Kobayashi's group in 2018. This guide offers a side-by-side comparison of these two approaches to aid researchers in evaluating and potentially applying these synthetic strategies.
Comparative Analysis of Synthetic Pathways
The two published routes to this compound differ fundamentally in their approach. The Corey synthesis is a de novo total synthesis, constructing the complex carbon skeleton from simple precursors. In contrast, the Kobayashi synthesis is a semi-synthesis that leverages the existing and complex scaffold of stevioside, a widely available natural sweetener.
| Feature | Corey et al. (1997) | Kobayashi et al. (2018) |
| Starting Material | Simple, commercially available organic compounds | Stevioside |
| Approach | Enantioselective Total Synthesis | Semi-synthesis |
| Key Strategies | Asymmetric catalysis, polyene cyclization | Chemical modification of a natural product |
| Reported Overall Yield | Not explicitly stated as a single figure | Approximately 3.8% |
| Number of Steps | Significantly more than the semi-synthesis | 11 steps from stevioside |
The Corey synthesis, while a landmark achievement in natural product synthesis, involves a lengthy and complex sequence of reactions. The Kobayashi approach, by starting from an advanced intermediate like stevioside, offers a more concise route to this compound, which could be advantageous for producing analogs for structure-activity relationship (SAR) studies. However, the dependence on a specific natural product as a starting material could have implications for scalability and cost. To date, no direct independent replications of either synthesis have been found in the scientific literature.
Experimental Protocols: Key Transformations
Below are the methodologies for pivotal steps in each synthesis, providing insight into the practical execution of these chemical transformations.
Corey's Enantioselective Total Synthesis: Key Steps
The full experimental details for the Corey synthesis are outlined in the supporting information of the original 1997 publication in the Journal of the American Chemical Society. The synthesis commences with the construction of a key chiral building block, followed by a series of complex cyclizations and functional group manipulations to assemble the pentacyclic core of this compound.
Kobayashi's Semi-synthesis from Stevioside: Key Steps[1][2]
The experimental procedures for the semi-synthesis of (-)-Neotripterifordin from stevioside are detailed in the 2018 Journal of Organic Chemistry article and its supporting information.[1][2] The synthesis begins with the modification of stevioside to a key intermediate, followed by a series of transformations to yield the target molecule.
A crucial step in the Kobayashi synthesis is the lactonization of a key intermediate. This transformation is achieved through a three-step sequence that includes a selective iodination at C20 via a photoreaction. The use of a photoreaction for this key step is a notable feature of this synthesis. The final steps of the synthesis involve the reduction of a lactone to a diol, followed by a selective oxidation to furnish the C20-carbonylated lactone that is this compound.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic approaches to this compound.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the general workflow for the independent verification and comparison of these two synthetic pathways.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Neotripterifordin
This document provides comprehensive guidance on the proper and safe disposal of Neotripterifordin, a potent anti-viral diterpene lactone isolated from Tripterygium wilfordii.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection within research and drug development settings.
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Nitrile rubber gloves are recommended.[3]
-
Eye Protection: Safety glasses with side shields or goggles.[3][4]
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of aerosolization, a NIOSH/MSHA approved respirator should be used.[4]
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
-
Absorb the spill with an inert material such as sand, sawdust, or a general-purpose binder.
-
Collect the absorbed material into a suitable, sealable container for disposal.
-
Clean the contaminated area thoroughly with a detergent and water solution.
-
Dispose of all contaminated materials as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Contain the spill using appropriate spill control materials if it is safe to do so.
-
Follow the specific instructions provided by your EHS office for cleanup and disposal.
This compound Disposal Procedure
The primary principle for the disposal of this compound is to manage it as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste, properly sealed, and in good condition.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Storage should be at a controlled temperature, protected from direct sunlight and heat.[5]
-
-
Disposal Request:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for scheduling a waste pickup.
-
-
Regulatory Compliance:
-
Ensure that all disposal activities are in full compliance with local, regional, national, and international regulations for hazardous waste management.[3]
-
Data for Disposal Consideration
While specific quantitative data for this compound disposal is not available, the following parameters should be considered and documented where possible.
| Parameter | Value/Consideration |
| Chemical Formula | C₂₀H₃₀O₃[1] |
| Molar Mass | 318.457 g/mol [1] |
| Physical State | Solid |
| Solubility | Data not readily available. Assume low water solubility and handle as a potential environmental contaminant. |
| Toxicity | Specific LD50 not available. Handle with care as a biologically active compound. |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects is a possibility for similar compounds. Avoid release to the environment.[3][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-AIDS agents--XIX. This compound, a novel anti-HIV principle from Tripterygium wilfordii: isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. download.basf.com [download.basf.com]
Personal protective equipment for handling Neotripterifordin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Neotripterifordin, a potent anti-viral diterpene lactone isolated from Tripterygium wilfordii.[1][2] Given the bioactive nature of this compound, stringent adherence to safety protocols is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drug handling.[3][4]
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (ASTM D6978) | Prevents skin contact and absorption. Double gloving is recommended. |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Minimizes inhalation of aerosolized particles. Required when handling powders outside of a containment device. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the spread of contamination outside of the work area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Operational Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain. |
| Contaminated Labware (glassware, pipette tips, etc.) | Collect in a designated, labeled, puncture-resistant hazardous waste container. |
| Contaminated PPE (gloves, gown, etc.) | Place in a designated, labeled hazardous waste bag immediately after removal. |
| Spill Cleanup Materials | Collect all materials used for spill cleanup in a designated hazardous waste container. |
In the event of a spill or personnel exposure, follow the emergency procedures outlined below.
Caption: Emergency Response Plan for this compound Incidents.
By implementing these safety and handling procedures, laboratories can effectively manage the risks associated with the use of this compound and ensure the well-being of all personnel. Always consult your institution's specific safety guidelines and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
